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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and reactivity of

glycine Schiff bases, essential intermediates in organic synthesis and crucial components in

the development of novel therapeutics. This document delves into the foundational principles

governing their formation, stereochemistry, and diverse chemical transformations, supported by

detailed experimental protocols and quantitative data to empower researchers in their scientific

endeavors.

Core Concepts: Structure and Formation
Glycine Schiff bases are imines formed through the condensation reaction between the primary

amino group of glycine or its esters and a carbonyl compound, typically an aldehyde or a

ketone.[1][2] This reaction is generally reversible and often catalyzed by acid or base, or driven

to completion by the removal of water.[1] The resulting C=N double bond, or azomethine group,

is the defining feature of these compounds, rendering them highly reactive intermediates in a

multitude of chemical transformations.[3][4]

The structure of glycine Schiff bases is characterized by the planarity of the imine bond and the

potential for tautomerism. Two primary tautomeric forms can exist: the enol-imine and the keto-

enamine forms. The equilibrium between these tautomers is influenced by factors such as the

solvent, temperature, and the nature of the substituents on the aldehyde or ketone precursor.
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Figure 1: Tautomeric forms of a glycine Schiff base.

Structural Data
The precise bond lengths and angles within glycine Schiff bases can be determined using X-

ray crystallography. These parameters are crucial for understanding the molecule's

conformation and reactivity. Below is a summary of typical bond lengths and angles for a

representative glycine Schiff base metal complex.

Parameter Bond/Angle Value (Å or °)

Bond Lengths C=N (imine) ~1.27 - 1.30 Å

N-Cα ~1.45 - 1.48 Å

Cα-C=O ~1.51 - 1.54 Å

C=O ~1.20 - 1.25 Å

Bond Angles C-N=C ~118 - 125°

N-Cα-C ~109 - 112°

O=C-Cα ~120 - 125°

Note: These values are generalized and can vary depending on the specific substituents and

the crystalline environment.[5][6]

Reactivity and Synthetic Applications
The reactivity of glycine Schiff bases is centered around the activated α-carbon of the glycine

moiety. The imine group acts as an electron-withdrawing group, increasing the acidity of the α-

protons and facilitating their removal by a base to form a stabilized carbanion. This nucleophilic

intermediate can then react with a variety of electrophiles, making glycine Schiff bases versatile

synthons for the preparation of a wide array of α-amino acids.[7][8]

Figure 2: General reactivity pathway of glycine Schiff bases.

Asymmetric Synthesis of α-Amino Acids
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A cornerstone application of glycine Schiff bases is in the asymmetric synthesis of α-amino

acids. This is often achieved by using chiral auxiliaries or chiral catalysts. A particularly

successful approach involves the use of chiral nickel(II) complexes of glycine Schiff bases.[9]

[10] These square-planar complexes create a rigid, sterically defined environment that directs

the approach of electrophiles to one face of the glycine carbanion, leading to high

diastereoselectivity.[9]

The general workflow for the asymmetric alkylation of a chiral Ni(II)-glycine Schiff base complex

is outlined below.

Figure 3: Workflow for asymmetric alkylation.

The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the final amino acid product

are critical measures of the success of these reactions.

Electrophile Base Solvent Yield (%) d.e. (%) Reference

Benzyl

bromide
NaOH DMF 70-90 80 [9]

Allyl bromide NaOH DMF - low [9]

Various alkyl

halides
NaOH (solid) DMF

70-92

(optical)
- [9]

Transamination Reactions
Glycine Schiff bases are also key intermediates in biological transamination reactions, which

are fundamental to amino acid metabolism. These reactions are catalyzed by transaminase

enzymes that utilize pyridoxal phosphate (PLP) as a cofactor. The process involves the transfer

of an amino group from an amino acid to a keto acid, proceeding through a Schiff base

intermediate.[11][12]

The mechanism involves two half-reactions. In the first, the amino acid forms a Schiff base with

PLP, which then tautomerizes and hydrolyzes to yield an α-keto acid and pyridoxamine

phosphate (PMP). In the second half-reaction, PMP transfers the amino group to another α-

keto acid to form a new amino acid and regenerate PLP.
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Figure 4: Transamination reaction mechanism.

Experimental Protocols
This section provides representative experimental procedures for the synthesis and reaction of

glycine Schiff bases.

Synthesis of N-(Diphenylmethylene)glycine Benzyl Ester
This procedure details the formation of a common glycine Schiff base ester.

Step 1: Formation of Glycine Benzyl Ester p-Toluenesulfonate Salt

In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of glycine (0.1

mol), benzyl alcohol (0.12 mol), and p-toluenesulfonic acid monohydrate (0.11 mol) in

toluene (200 mL) is refluxed.

The water generated during the esterification is collected in the Dean-Stark trap.

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting

glycine is consumed.

Upon completion, the reaction mixture is cooled to room temperature. Diethyl ether is added

to precipitate the glycine benzyl ester p-toluenesulfonate salt.

The solid product is collected by vacuum filtration, washed with diethyl ether, and dried under

vacuum.

Step 2: Formation of the Schiff Base

The glycine benzyl ester p-toluenesulfonate salt (0.1 mol) is suspended in dichloromethane

(200 mL).

Triethylamine (0.11 mol) is added to neutralize the salt.

Benzophenone imine (0.1 mol) is added to the reaction mixture.
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The reaction is stirred at room temperature and monitored by TLC for the disappearance of

the starting materials.

Once the reaction is complete, the mixture is washed with water and brine. The organic layer

is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced

pressure.

The crude product is purified by column chromatography on silica gel using a mixture of ethyl

acetate and hexane as the eluent to afford the pure N-(diphenylmethylene)glycine benzyl

ester.[13]

Synthesis of a Chiral Ni(II) Complex of a Glycine Schiff
Base
This procedure describes the formation of a chiral nickel(II) complex used in asymmetric

synthesis.

A solution of potassium hydroxide (10 equivalents) in methanol is added to a suspension of

the chiral ligand (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone) (1 equivalent), glycine (5

equivalents), and nickel(II) nitrate hexahydrate (2 equivalents) in methanol.

The mixture is stirred at a specified temperature (e.g., 68-70 °C) for several hours (e.g., 21

hours).[10]

The resulting precipitate, the chiral Ni(II)-glycine Schiff base complex, is collected by

filtration, washed with methanol, and dried.

Asymmetric Alkylation of a Chiral Ni(II)-Glycine Schiff
Base Complex
This protocol outlines the diastereoselective alkylation of the chiral nickel complex.

To a solution of the chiral Ni(II)-glycine Schiff base complex in an appropriate solvent (e.g.,

CH₂Cl₂ or DMF) at room temperature, a phase-transfer catalyst (e.g., tetrabutylammonium

bromide, 0.15 equivalents) is added.[14]
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A solution of a base (e.g., 30% aqueous sodium hydroxide or solid powdered NaOH) is

added, followed by the alkylating agent (e.g., benzyl bromide, 1.2 equivalents).[9][14]

The resultant mixture is stirred vigorously at room temperature under a nitrogen atmosphere

for a specified time (e.g., 1-12 hours).[14]

The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and an

organic solvent, and the aqueous layer is extracted several times with the organic solvent.

The combined organic layers are dried, filtered, and concentrated. The crude product can be

purified by chromatography to separate the diastereomers.

The alkylated complex is then hydrolyzed (e.g., with aqueous HCl) to release the chiral α-

amino acid, and the chiral auxiliary can often be recovered and recycled.[10]

Spectroscopic Characterization Data
The structural elucidation of glycine Schiff bases and their derivatives relies heavily on

spectroscopic techniques. Below is a summary of typical spectroscopic data for N-

(diphenylmethylene)glycine esters.

N-(Diphenylmethylene)glycine Benzyl Ester
¹H NMR (CDCl₃)

Chemical Shift (δ)

ppm
Multiplicity Assignment

Aromatic Protons ~7.80 - 7.20 m Ar-H

Benzyl Methylene ~5.20 s -O-CH₂-Ph

Glycine Methylene ~4.30 s N-CH₂-COO-
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¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment

Carbonyl Carbon ~171 C=O (ester)

Imine Carbon ~170 C=N (imine)

Aromatic Carbons ~138 - 128 Ar-C

Benzyl Methylene ~67 -O-CH₂-Ph

Glycine Methylene ~55 N-CH₂-COO-

IR (KBr) Wavenumber (cm⁻¹) Assignment

C=O Stretch ~1740 Ester

C=N Stretch ~1620 - 1640 Imine

C-O Stretch ~1200 - 1300 Ester

Note: These are predicted or typical values and may vary slightly based on the specific

compound and experimental conditions.[13]

Conclusion
Glycine Schiff bases are remarkably versatile and powerful tools in modern organic and

medicinal chemistry. Their unique structural features and predictable reactivity patterns have

enabled the development of elegant and efficient methods for the synthesis of a wide range of

α-amino acids, including those with high enantiopurity. The continued exploration of their

chemistry, particularly in the realm of asymmetric catalysis and the development of novel metal

complexes, promises to unlock new synthetic pathways and contribute to the discovery of next-

generation pharmaceuticals. This guide serves as a foundational resource for researchers

seeking to harness the synthetic potential of these important chemical entities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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